2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H10N2S3 and its molecular weight is 290.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
Synthesis Techniques : Research has detailed various methods for synthesizing derivatives of thieno[2,3-d]pyrimidines. These include reactions of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylants, forming thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002)(Briel, Franz, & Dobner, 2002).
Reactions with Other Compounds : Novel fluorescent compounds, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have been synthesized using heterocyclic ketene dithioacetals and guanidine carbonate (Yokota et al., 2012)(Yokota et al., 2012).
Biological Activities
Cytostatic and Antiviral Properties : Thieno-fused 7-deazapurine ribonucleosides, derived from thieno[2,3-d]pyrimidines, have shown low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines and some antiviral activity (Tichy et al., 2017)(Tichy et al., 2017).
Antioxidant Activity : Some thieno[2,3-d]pyrimidine derivatives have been shown to exhibit significant in vitro antioxidant activity, indicating potential therapeutic uses (Kotaiah et al., 2012)(Kotaiah et al., 2012).
Potential Medical Applications
Anticancer Potential : A study on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017)(Hafez & El-Gazzar, 2017).
HIV-1 Replication Inhibitors : The discovery of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds as potent HIV-1 replication inhibitors showcases the potential of thieno[2,3-d]pyrimidine derivatives in antiviral therapies (Kim et al., 2014)(Kim et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine are PDE4B and tubulin . PDE4B is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP (cAMP), a second messenger involved in a variety of physiological responses. Tubulin, on the other hand, is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory properties against PDE4B . It also acts as a colchicine-binding site inhibitor (CBSI), demonstrating potent antiproliferative activity by targeting tubulin .
Biochemical Pathways
The inhibition of PDE4B leads to an increase in cAMP levels, which can affect various downstream pathways, including the regulation of inflammatory response . The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Result of Action
The result of the compound’s action is dose-dependent inhibition of TNF-α, a pro-inflammatory cytokine . In addition, it induces G2/M phase arrest and apoptosis in cells, as well as dose-dependent inhibition of tumor cell migration and invasion .
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-16-13-14-11-10(7-8-17-11)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYQFTVSFGYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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